4-(3-Chloropropyl)benzene-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloropropyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXVAJHIMABPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301268280 | |
| Record name | 4-(3-Chloropropyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-67-5 | |
| Record name | 4-(3-Chloropropyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloropropyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301268280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 4 3 Chloropropyl Benzene 1 Sulfonyl Chloride
Precursor Synthesis and Regioselective Functionalization
The initial and critical phase in synthesizing 4-(3-chloropropyl)benzene-1-sulfonyl chloride is the formation of its direct precursor, (3-chloropropyl)benzene. This step is crucial as it establishes the alkyl halide side chain. Subsequently, the sulfonyl chloride moiety is introduced, a reaction that must be controlled to ensure the desired substitution pattern on the aromatic ring.
Routes to 4-(3-Chloropropyl)benzene Derivatives
(3-Chloropropyl)benzene is the key intermediate for this synthesis. One common laboratory-scale method to produce a similar compound, 1-bromo-4-(3-chloropropyl)benzene, starts from 3-(4-bromophenyl)propan-1-ol. This alcohol is treated with thionyl chloride in N,N-dimethyl-formamide (DMF). The reaction proceeds at 0°C and is then stirred for 19 hours at room temperature, yielding the desired product in high purity (99%) after purification by flash-column chromatography. chemicalbook.com
Another potential, though less direct, pathway could involve Friedel-Crafts reactions. For instance, Friedel-Crafts acylation of benzene (B151609) with a suitable acyl halide, followed by reduction of the ketone and subsequent chlorination of the alkyl side chain, could yield the (3-chloropropyl)benzene precursor. However, controlling polysubstitution and rearrangement reactions can be challenging in Friedel-Crafts alkylation. libretexts.org
Table 1: Synthesis of a 4-Substituted (3-Chloropropyl)benzene Derivative
| Starting Material | Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|
Introduction of the Sulfonyl Chloride Moiety via Electrophilic Substitution
The introduction of the sulfonyl chloride group onto the (3-chloropropyl)benzene precursor is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. stackexchange.com In this reaction, chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. libretexts.orgstackexchange.com
The mechanism involves the generation of the highly electrophilic species, SO₂Cl⁺. stackexchange.com The (3-chloropropyl)benzene, with its alkyl side chain, acts as an ortho-, para-director. Due to steric hindrance from the propyl chain, the incoming electrophile is predominantly directed to the para position, yielding the desired this compound.
Conventional Chlorosulfonation Reactions for Arenesulfonyl Chlorides
The standard method for producing arenesulfonyl chlorides, including this compound, is through direct chlorosulfonation of the corresponding aromatic compound using chlorosulfonic acid. durham.ac.ukmdpi.com This method is widely used due to its efficiency, although it requires careful handling of the corrosive and hazardous reagent. stackexchange.commdpi.com
The reaction involves treating the aromatic substrate, in this case (3-chloropropyl)benzene, with an excess of chlorosulfonic acid. orgsyn.org The reaction is typically performed at low temperatures to control its exothermic nature and to minimize the formation of byproducts, such as diphenyl sulfones. mdpi.comorgsyn.org
Optimization of Reaction Parameters and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product. nih.gov Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, and reaction time. researchgate.net
For instance, in the chlorosulfonation of similar aromatic compounds, a significant excess of chlorosulfonic acid (often 4 to 8 equivalents) is used to drive the reaction to completion and suppress the formation of sulfonic acid impurities. mdpi.comorgsyn.orgresearchgate.net The temperature is carefully controlled, often starting at sub-zero temperatures (e.g., -25°C to 0°C) during the addition of the substrate, and then gradually raised to complete the reaction. mdpi.comrsc.org Reaction times can vary but are typically monitored until the starting material is consumed, which can be around 60 minutes or longer. nih.gov The use of a co-solvent is sometimes employed to improve solubility and reaction homogeneity. mdpi.com
Table 2: General Optimized Conditions for Chlorosulfonation of Arenes
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Molar Ratio (ClSO₃H:Arene) | 4:1 to 8:1 | Maximizes yield, minimizes sulfonic acid impurity. mdpi.comresearchgate.net |
| Temperature | -25°C to Room Temperature | Controls exothermic reaction, reduces byproduct formation. mdpi.com |
| Reaction Time | 1-4 hours | Ensures reaction completion. nih.govresearchgate.net |
Isolation and Purification Strategies for this compound
Once the chlorosulfonation reaction is complete, the mixture is typically quenched by carefully pouring it onto crushed ice or ice water. orgsyn.orgjustia.com This process serves two purposes: it decomposes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product.
The crude product is then isolated by filtration. rsc.orgjustia.com Washing the filtered solid with cold water helps to remove any remaining acid. rsc.org Due to the potential for hydrolysis of the sulfonyl chloride group back to a sulfonic acid, it is crucial to work quickly and keep the product cold during isolation. orgsyn.orgacs.org
Further purification can be achieved through recrystallization from a suitable non-polar or low-polarity solvent, such as petroleum ether or by using column chromatography. researchgate.netrsc.org In some cases, the crude product is of sufficient purity for subsequent reactions without further purification.
Emerging and Sustainable Synthetic Approaches
While conventional chlorosulfonation is effective, there is a growing interest in developing more sustainable and safer methods for synthesizing sulfonyl chlorides. mdpi.com These emerging approaches aim to reduce the use of hazardous reagents and minimize waste.
One such approach is the Sandmeyer-type reaction, which starts from anilines. acs.orggoogle.com This method involves the diazotization of an aromatic amine, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. researchgate.netorganic-chemistry.org This can be a milder alternative to using chlorosulfonic acid. acs.org
Another area of development is the use of flow chemistry. nih.govresearchgate.net Continuous flow reactors offer better control over reaction parameters like temperature and mixing, which is particularly advantageous for highly exothermic reactions like chlorosulfonation. mdpi.com This technology can improve safety, reduce byproduct formation, and allow for easier scale-up. mdpi.comnih.gov Furthermore, methods utilizing less hazardous chlorinating agents, such as N-chlorosuccinimide (NCS), are being explored as greener alternatives to traditional reagents. organic-chemistry.org
Catalytic Methods for the Formation of Sulfonyl Chlorides
Catalytic methods offer significant advantages over traditional stoichiometric approaches, often providing milder reaction conditions, higher selectivity, and reduced waste. For the synthesis of aryl sulfonyl chlorides, two prominent catalytic strategies are the copper-catalyzed Sandmeyer-type reaction and emerging photocatalytic methods.
Meerwein-Type Chlorosulfonylation: A classic and effective route to aryl sulfonyl chlorides is the Meerwein reaction, a variant of the Sandmeyer reaction. acs.orgacs.org This method involves the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. acs.org For the synthesis of the target compound, this would begin with 4-(3-chloropropyl)aniline. The aniline (B41778) is converted to a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions. acs.orgorgsyn.org This intermediate then reacts with sulfur dioxide in the presence of a copper salt, such as cuprous chloride (CuCl), to yield this compound. acs.orgorgsyn.org This method is particularly valuable as the wide availability of substituted anilines makes it a versatile choice for preparing diverse aryl sulfonyl chlorides. orgsyn.org
Photocatalytic Synthesis: A modern, sustainable alternative to traditional metal-catalyzed methods involves visible-light photocatalysis. acs.org Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under very mild conditions, including visible light irradiation at room temperature. acs.org This approach offers high tolerance for various functional groups and the catalyst can be easily recovered and reused, aligning with principles of green chemistry. acs.org While this has been demonstrated for a range of arenes, its application to substrates like 4-(3-chloropropyl)benzenediazonium salt is conceptually feasible.
Table 1: Comparison of Catalytic Methods for Aryl Sulfonyl Chloride Synthesis
| Feature | Meerwein-Type Reaction | Heterogeneous Photocatalysis |
|---|---|---|
| Catalyst | Copper salts (e.g., CuCl, CuCl₂) acs.orgacs.org | Potassium poly(heptazine imide) (K-PHI) acs.org |
| Precursor | Aryl amine (e.g., 4-(3-chloropropyl)aniline) acs.org | Arenediazonium salt acs.org |
| Key Reagents | NaNO₂/HCl, SO₂ acs.orgorgsyn.org | SOCl₂/H₂O (in situ SO₂ source), visible light acs.org |
| Conditions | Low temperatures (typically < 5°C) for diazotization acs.orgacs.org | Room temperature, visible light irradiation acs.org |
| Advantages | Well-established, versatile for various anilines orgsyn.org | Mild conditions, high functional group tolerance, reusable catalyst acs.org |
| Disadvantages | Requires stoichiometric copper salts, handling of gaseous SO₂ acs.org | Newer technology, potential substrate limitations |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org Traditional methods for sulfonyl chloride synthesis often use highly corrosive and hazardous reagents like excess chlorosulfonic acid, thionyl chloride, or phosphorus pentachloride. orgsyn.orgrsc.org Modern research focuses on developing safer and more sustainable alternatives.
Oxidative Chlorination of Thiols: A prominent green strategy is the oxidative chlorination of thiols or their derivatives. organic-chemistry.orgorganic-chemistry.org This approach avoids the direct use of harsh chlorinating agents on the aromatic ring. The synthesis would start from the corresponding thiol, 4-(3-chloropropyl)benzenethiol. Several environmentally benign oxidant systems have been developed:
N-Chlorosuccinimide (NCS): NCS, in combination with a chloride source and water or dilute HCl, provides a mild and efficient system for converting thiols to sulfonyl chlorides. organic-chemistry.orgnih.gov This method is operationally simple and avoids many of the hazards associated with traditional reagents. organic-chemistry.org
Oxone-KX (X=Cl): A mixture of Oxone (potassium peroxymonosulfate) and potassium chloride in water offers a simple, rapid, and environmentally friendly method for the oxyhalogenation of thiols and disulfides at room temperature. rsc.org
Metal-Free Aerobic Oxidation: An innovative approach uses ammonium (B1175870) nitrate (B79036) to generate catalytic nitrogen oxides (NO/NO₂) with oxygen from the air serving as the terminal oxidant. rsc.org This system, conducted in the presence of aqueous HCl, significantly reduces solvent usage and waste, as the primary byproduct is water. rsc.org
Hydrogen Peroxide/Thionyl Chloride: The combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) acts as a highly reactive system for the direct oxidative conversion of thiols to sulfonyl chlorides under mild, room-temperature conditions with very short reaction times. organic-chemistry.org
These methods represent a significant shift towards safer and more sustainable chemical manufacturing by replacing hazardous reagents with greener alternatives and minimizing waste generation. rsc.orgorganic-chemistry.org
Table 2: Green Reagents for Sulfonyl Chloride Synthesis via Oxidative Chlorination
| Reagent System | Substrate | Key Features | Primary Byproducts |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) / HCl organic-chemistry.org | Thiol | Mild conditions, high yields. | Succinimide |
| Oxone / KCl rsc.org | Thiol, Disulfide | Uses water as solvent, rapid reaction at room temperature. | Potassium sulfate |
| NH₄NO₃ / O₂ / HCl rsc.org | Thiol | Metal-free, uses air as terminal oxidant, minimal solvent. | Water |
| H₂O₂ / SOCl₂ organic-chemistry.org | Thiol | Very rapid reaction at room temperature, high purity. | Water, HCl, SO₂ |
Scale-Up Considerations in the Preparation of this compound
Transitioning the synthesis of an aryl sulfonyl chloride from a laboratory setting to industrial production presents significant challenges related to safety, efficiency, and product quality. arborpharmchem.comcatsci.com The most common industrial route, direct chlorosulfonation with chlorosulfonic acid, is fraught with scale-up difficulties. nih.gov
Challenges of Batch Processing:
Thermal Management: The reaction of an arene with chlorosulfonic acid is highly exothermic. catsci.comnih.gov In large batch reactors, the surface-area-to-volume ratio decreases dramatically, making heat dissipation difficult. arborpharmchem.comlabmanager.com Poor heat control can lead to thermal runaway, a dangerous situation with potentially disastrous consequences. catsci.com
Reagent Addition: The controlled, slow addition of the aromatic substrate to a large volume of chilled chlorosulfonic acid is critical. orgsyn.org On a large scale, ensuring uniform mixing and temperature control during this addition is challenging. arborpharmchem.com
Work-up and Isolation: The reaction is typically quenched by pouring the mixture onto crushed ice. orgsyn.orggoogle.com This quenching step is also highly exothermic and can lead to the hydrolysis of the desired sulfonyl chloride back to the sulfonic acid, reducing yield and purity. mdpi.com Rapidly separating the product from the aqueous acidic layer is crucial to minimize these losses. orgsyn.org
Safety and Material Handling: Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handling large quantities requires specialized equipment and stringent safety protocols to prevent accidents and exposure. nih.gov
Continuous Flow Chemistry as a Solution: To mitigate the risks of batch processing, continuous flow manufacturing has emerged as a superior strategy for scaling up hazardous reactions like chlorosulfonation. nih.govmdpi.comnih.gov
Enhanced Safety: Continuous flow reactors, such as continuous stirred-tank reactors (CSTRs), handle only a small amount of the reaction mixture at any given time. mdpi.comresearchgate.net This minimizes the potential impact of a thermal event. The high surface-area-to-volume ratio of the tubing or small reactors allows for far more efficient heat exchange and precise temperature control. rsc.org
Improved Yield and Purity: The precise control over reaction parameters (temperature, residence time, stoichiometry) in a flow system leads to more consistent product quality and can minimize the formation of impurities like sulfonic acid. mdpi.com
Increased Throughput: While handling smaller volumes at any instant, continuous processes can operate for extended periods, leading to a significantly higher spacetime yield (the amount of product generated per unit of volume per unit of time) compared to batch processes. mdpi.com For example, one study showed a spacetime yield for a flow process that was nearly double that of the best-optimized batch condition. mdpi.com
The adoption of automated continuous manufacturing platforms addresses the primary safety and efficiency bottlenecks associated with the large-scale production of aryl sulfonyl chlorides. mdpi.comresearchgate.net
Table 3: Comparison of Batch vs. Continuous Flow Processing for Chlorosulfonation
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | High risk of thermal runaway due to poor heat transfer in large volumes. catsci.comnih.gov | Inherently safer due to small reaction volumes and superior heat exchange. nih.govrsc.org |
| Process Control | Difficult to maintain uniform temperature and mixing. arborpharmchem.com | Precise control over temperature, residence time, and stoichiometry. mdpi.com |
| Spacetime Yield | Limited by safety constraints on reaction and work-up times. mdpi.com | Significantly higher due to continuous operation and intensified conditions. mdpi.com |
| Product Quality | Potential for higher levels of impurities (e.g., sulfonic acid) due to temperature fluctuations and hydrolysis during work-up. mdpi.com | More consistent product quality and purity. nih.gov |
| Scalability | Scaling is complex and non-linear, often requiring significant process redesign. arborpharmchem.combuss-ct.com | More straightforward and predictable scale-up by running the system for longer or "numbering-up" parallel reactors. nih.gov |
Reactivity and Mechanistic Investigations of 4 3 Chloropropyl Benzene 1 Sulfonyl Chloride
Electrophilicity of the Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 4-(3-chloropropyl)benzene-1-sulfonyl chloride is highly electrophilic. This pronounced electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur. These electronegative atoms create a significant partial positive charge on the sulfur atom, rendering it susceptible to attack by a wide variety of nucleophiles.
The benzene (B151609) ring, substituted with the electron-withdrawing sulfonyl chloride group, further influences the electronic environment of the molecule. The reactivity of the sulfonyl chloride group is a key feature in its synthetic utility, particularly in the formation of sulfonamides and sulfonic esters.
Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center (S-Cl bond)
The primary mode of reaction for the sulfonyl chloride group is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. This reaction pathway is fundamental to the synthesis of a diverse range of sulfonated compounds.
The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of sulfonamides. ekb.egucl.ac.uk In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is typically followed by the elimination of a molecule of hydrogen chloride, which is often neutralized by the addition of a base such as pyridine (B92270) or triethylamine, or by using an excess of the amine nucleophile. cbijournal.com
The general reaction proceeds as follows: Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻
The resulting sulfonamides are an important class of compounds with a wide range of applications in medicinal chemistry and materials science. ekb.eg The nature of the amine nucleophile can be varied to introduce a wide array of functional groups into the final sulfonamide product.
Table 1: Examples of Sulfonamide Formation with Various Amine Nucleophiles
| Amine Nucleophile | Product | Reaction Conditions |
|---|---|---|
| Aniline (B41778) | N-phenyl-4-(3-chloropropyl)benzenesulfonamide | Pyridine, 0-25 °C |
| Diethylamine | N,N-diethyl-4-(3-chloropropyl)benzenesulfonamide | 1 M aqueous NaOH, 25 °C |
| Benzylamine | N-benzyl-4-(3-chloropropyl)benzenesulfonamide | Dichloromethane, Triethylamine |
Note: This table presents generalized examples based on the known reactivity of arylsulfonyl chlorides. Specific experimental data for this compound may vary.
In a similar fashion to the formation of sulfonamides, this compound can react with alcohols or phenols in the presence of a base to form sulfonic esters (sulfonates). libretexts.org The oxygen atom of the alcohol acts as the nucleophile, attacking the electrophilic sulfur atom. Pyridine is a commonly used base in this transformation as it also serves as a catalyst. libretexts.org
The general reaction is: Ar-SO₂Cl + R'OH + Base → Ar-SO₂OR' + Base·HCl
Furthermore, reaction with thiols (R'SH) or their corresponding thiolates (R'S⁻) yields thiosulfonates (Ar-SO₂SR'). rsc.org These reactions expand the synthetic utility of this compound, providing access to a different class of sulfur-containing organic compounds.
While less common than reactions with nitrogen and oxygen nucleophiles, sulfonyl chlorides can react with strong carbon-based nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions can lead to the formation of sulfones (Ar-SO₂-R), where a new carbon-sulfur bond is formed. The reaction conditions for such transformations need to be carefully controlled to avoid side reactions.
Reactivity Profile of the Terminal Chloropropyl Side Chain
Independent of the reactivity at the sulfonyl chloride group, the terminal chlorine atom on the three-carbon side chain provides another site for chemical modification. This part of the molecule behaves as a typical primary alkyl halide.
The chlorine atom of the chloropropyl group can be displaced by a variety of nucleophiles through a nucleophilic substitution reaction, most likely proceeding via an Sₙ2 mechanism. This allows for the introduction of a wide range of functional groups at the terminus of the side chain, further enhancing the synthetic versatility of the molecule.
Common nucleophiles that can be employed include:
Azide (B81097) ion (N₃⁻): to introduce an azido (B1232118) group, which can be further reduced to an amine or used in click chemistry.
Cyanide ion (CN⁻): to form a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Hydroxide (B78521) ion (OH⁻): to produce the corresponding alcohol.
Alkoxides (RO⁻): to form ethers.
Iodide ion (I⁻): in the Finkelstein reaction to replace chlorine with iodine, which is a better leaving group for subsequent substitution reactions.
The choice of solvent and reaction conditions is crucial to control the outcome of these reactions and to avoid potential competition between the two reactive sites of the molecule. For instance, to favor substitution at the chloropropyl chain, a less reactive nucleophile towards the sulfonyl chloride or protection of the sulfonyl chloride group might be necessary.
Table 2: Potential Halogen Displacement Reactions at the Chloropropyl Chain
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azide (-N₃) |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |
| Methoxide | Sodium Methoxide (NaOCH₃) | Methyl Ether (-OCH₃) |
Note: This table illustrates potential transformations based on the general reactivity of primary alkyl chlorides. Specific reaction conditions would need to be optimized for this compound.
Elimination Reactions to Form Alkenes
The chloropropyl substituent of this compound can undergo base-induced elimination reactions to yield alkenes. The regiochemical outcome of these reactions is dictated by the nature of the base employed, following established principles of elimination reaction mechanisms.
The treatment of this compound with a strong, non-bulky base such as sodium ethoxide is expected to favor the formation of the more substituted and thermodynamically more stable alkene, in accordance with Zaitsev's rule. libretexts.orgmasterorganicchemistry.com The reaction would proceed via an E2 mechanism, involving the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of 4-(prop-1-en-1-yl)benzene-1-sulfonyl chloride as the major product.
Conversely, the use of a sterically hindered, bulky base like potassium tert-butoxide is anticipated to favor the formation of the less substituted alkene, known as the Hofmann product. masterorganicchemistry.com The steric bulk of the base hinders its approach to the internal proton, making the more accessible terminal proton abstraction the preferred pathway. This would result in the formation of 4-(prop-2-en-1-yl)benzene-1-sulfonyl chloride.
The choice of base, therefore, provides a method for selectively synthesizing either the internal or terminal alkene derivative of the parent compound, as outlined in the following table:
| Base | Predicted Major Product | Rule |
| Sodium Ethoxide (NaOEt) | 4-(prop-1-en-1-yl)benzene-1-sulfonyl chloride | Zaitsev |
| Potassium tert-butoxide (KOtBu) | 4-(prop-2-en-1-yl)benzene-1-sulfonyl chloride | Hofmann |
It is important to note that the sulfonyl chloride group is susceptible to nucleophilic attack by the alkoxide bases, which could lead to competing substitution reactions at the sulfur center. Reaction conditions would need to be carefully controlled to favor the desired elimination pathway.
Cascade and Tandem Reactions Involving Dual Reactive Centers in this compound
The presence of both an electrophilic sulfonyl chloride group and a carbon-chlorine bond allows for the possibility of intramolecular cascade or tandem reactions, leading to the formation of cyclic structures. A prominent example of such a process is the intramolecular cyclization to form a sultone, a cyclic sulfonic ester.
This transformation can be initiated by the reaction of the sulfonyl chloride with a nucleophile, such as a hydroxide ion, to form a sulfonate salt. The resulting sulfonate anion can then act as an intramolecular nucleophile, attacking the electrophilic carbon of the chloropropyl side chain and displacing the chloride ion to form a six-membered cyclic sultone. This type of intramolecular cyclization is a powerful tool for the synthesis of heterocyclic compounds.
The reaction sequence can be summarized as follows:
Nucleophilic attack on the sulfonyl chloride: The sulfonyl chloride group reacts with a nucleophile (e.g., OH⁻) to form a sulfonate intermediate.
Intramolecular nucleophilic substitution: The newly formed sulfonate anion attacks the carbon atom bearing the chlorine atom, leading to the formation of a cyclic sultone and the displacement of the chloride ion.
The feasibility of this intramolecular cyclization is dependent on several factors, including the reaction conditions and the conformational flexibility of the chloropropyl chain, which must adopt a suitable conformation for the intramolecular attack to occur.
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound are primarily of interest when the sulfonyl chloride group reacts with chiral nucleophiles. The sulfur atom in the sulfonyl chloride is prochiral, and its reaction with a chiral, non-racemic nucleophile can lead to the formation of diastereomeric products.
For instance, the reaction of this compound with a chiral alcohol or amine would result in the formation of a chiral sulfonate ester or sulfonamide, respectively. The approach of the chiral nucleophile to the electrophilic sulfur atom can be influenced by steric and electronic factors, potentially leading to a degree of diastereoselectivity in the product formation.
The general reaction with a chiral alcohol can be represented as:
4-(3-Chloropropyl)C₆H₄SO₂Cl + ROH → 4-(3-Chloropropyl)C₆H₄SO₂OR + HCl
where R*OH is a chiral alcohol. The resulting sulfonate ester contains two chiral centers (if the original alcohol was chiral), and the relative stereochemistry of these centers will be determined by the transition state of the reaction. The analysis of the product mixture, for example by NMR spectroscopy or chiral chromatography, would reveal the extent of diastereoselectivity.
While the chloropropyl side chain itself is not chiral, reactions that introduce a chiral center, for example, via a stereoselective substitution of the chloride, could also be considered. However, the primary focus of stereochemical interest in this molecule lies in the reactions of the sulfonyl chloride moiety with chiral reagents.
Applications of 4 3 Chloropropyl Benzene 1 Sulfonyl Chloride in Advanced Chemical Synthesis
As a Key Building Block for Complex Organic Scaffolds
The distinct reactivity of its two functional groups makes 4-(3-chloropropyl)benzene-1-sulfonyl chloride an important precursor for constructing complex organic scaffolds. Organic building blocks are fundamental components used for the bottom-up assembly of molecular architectures. The sulfonyl chloride moiety can be selectively reacted first, for instance, with an amine to form a stable sulfonamide linkage. This reaction proceeds under well-established conditions, often in the presence of a base like pyridine (B92270) or triethylamine. cbijournal.com
Once the sulfonamide is formed, the chloropropyl group remains available for further functionalization. This secondary reaction handle can be used to introduce additional molecular complexity. For example, it can undergo nucleophilic substitution with thiols, azides, or carboxylates, or it can be used in carbon-carbon bond-forming reactions, such as Grignard or Suzuki coupling, after conversion to a suitable organometallic species. This step-wise approach allows chemists to build elaborate, multi-component molecular frameworks from a single, versatile starting material.
| Functional Group | Class of Reaction | Typical Reagents | Resulting Linkage/Group |
|---|---|---|---|
| -SO₂Cl (Sulfonyl chloride) | Sulfonylation | Primary/Secondary Amines (R-NH₂, R₂NH) | -SO₂-NHR (Sulfonamide) |
| -SO₂Cl (Sulfonyl chloride) | Sulfonylation | Alcohols (R-OH) / Phenols (Ar-OH) | -SO₂-OR (Sulfonate Ester) |
| -CH₂CH₂CH₂Cl (Chloropropyl) | Nucleophilic Substitution | Azides (e.g., NaN₃) | -CH₂CH₂CH₂N₃ (Azidopropyl) |
| -CH₂CH₂CH₂Cl (Chloropropyl) | Nucleophilic Substitution | Thiols (R-SH) | -CH₂CH₂CH₂SR (Thioether) |
| -CH₂CH₂CH₂Cl (Chloropropyl) | Williamson Ether Synthesis | Alkoxides (R-O⁻) | -CH₂CH₂CH₂OR (Ether) |
Synthesis of Novel Sulfonamide Structures for Chemical Biology Probes and Materials Science
Sulfonamides are a critical class of compounds in medicinal chemistry and materials science. cbijournal.com The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most common methods for their synthesis. cbijournal.com this compound is an ideal reagent for creating sulfonamide derivatives that are tagged with a reactive alkyl halide.
These tagged sulfonamides can be used as chemical probes. For example, a sulfonamide designed to bind to a specific biological target can be synthesized, and the terminal chloride on the propyl chain can then be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, via nucleophilic substitution. This allows for the visualization or isolation of the biological target. In materials science, this same reactivity allows the covalent attachment of sulfonamide-containing molecules to surfaces or polymer backbones, imparting new properties to the material. Recently developed sulfonyl fluoride (B91410) probes have highlighted the utility of sulfonyl-based reagents in discovering new modulators for biological targets like cereblon. rsc.org
Role in Polymer Chemistry and Functional Materials Design
The dual functionality of this compound provides multiple pathways for its integration into polymers and functional materials.
This compound can act as a functionalizing agent for existing polymers or be converted into a monomer for the synthesis of new specialty polymers. The chloropropyl group can be used to graft the molecule onto a polymer backbone containing nucleophilic sites. For instance, in atom transfer radical polymerization (ATRP), related sulfonyl chloride compounds can be used to create initiators for polymer growth. chemicalbook.com
Alternatively, the chloropropyl group can be chemically modified to introduce a polymerizable functional group. For example, substitution of the chloride with an amine- or hydroxyl-containing acrylate (B77674) or styrene (B11656) derivative would transform the molecule into a monomer. Polymerization of this monomer would result in a specialty polymer bearing pendant benzenesulfonyl groups, which could then be further modified.
The modification of surfaces is crucial for creating materials with tailored properties such as hydrophilicity, reactivity, or biocompatibility. mdpi.com this compound is well-suited for surface functionalization. Surfaces rich in amine groups (e.g., amine-functionalized silica (B1680970) or polymers) can be readily modified by reaction with the sulfonyl chloride group, creating a covalent sulfonamide linkage.
Conversely, surfaces containing hydroxyl groups (e.g., silica, glass, or cellulose) can be functionalized through the chloropropyl group. While direct reaction may be slow, the surface hydroxyls can be deprotonated to form more reactive alkoxides, which can then displace the chloride in a Williamson ether synthesis-type reaction. This versatility allows the molecule to act as a linker, covalently attaching other molecules or polymer chains to a substrate.
Precursor for Supramolecular Chemistry and Self-Assembled Systems
Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. beilstein-journals.orgbeilstein-journals.org The sulfonamide group, readily formed from this compound, is an excellent hydrogen-bonding motif. It contains both a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the sulfonyl oxygens). This allows sulfonamide-containing molecules to self-assemble into well-ordered, higher-order structures such as tapes, sheets, or rosettes through predictable hydrogen-bonding patterns.
By synthesizing a sulfonamide from this compound, a molecule is created that contains both a self-assembling domain (the sulfonamide) and a reactive handle (the chloropropyl group). This handle can be used to attach the self-assembling unit to other systems, for example, to decorate a polymer chain with supramolecular motifs or to anchor a self-assembling monolayer to a surface.
| Application Area | Key Functional Group Utilized | Synthetic Transformation | Outcome |
|---|---|---|---|
| Complex Scaffolds | -SO₂Cl and -CH₂CH₂CH₂Cl | Sequential reactions (e.g., sulfonamide formation followed by nucleophilic substitution) | Multi-component organic molecules |
| Chemical Biology Probes | -SO₂Cl and -CH₂CH₂CH₂Cl | Formation of a sulfonamide, followed by attachment of a reporter group | Tagged molecules for biological studies |
| Polymer Functionalization | -SO₂Cl or -CH₂CH₂CH₂Cl | Grafting onto a polymer backbone | Polymers with modified properties |
| Surface Modification | -SO₂Cl or -CH₂CH₂CH₂Cl | Covalent attachment to a substrate | Functionalized surfaces with tailored properties |
| Supramolecular Systems | -SO₂Cl (to form sulfonamide) | Formation of hydrogen-bonding sulfonamide moiety | Molecules capable of self-assembly |
Advanced Spectroscopic and Analytical Characterization of 4 3 Chloropropyl Benzene 1 Sulfonyl Chloride and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-(3-chloropropyl)benzene-1-sulfonyl chloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecule's atomic connectivity.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring typically appear as two distinct doublets, characteristic of an AA'BB' spin system, in the downfield region (δ 7.5-8.0 ppm). The deshielding effect of the electron-withdrawing sulfonyl chloride group causes these protons to resonate at a lower field compared to unsubstituted benzene. The protons of the propyl chain appear in the upfield region. The methylene (B1212753) group adjacent to the benzene ring (Ar-CH₂) is expected around δ 2.8-3.0 ppm, the terminal methylene group attached to the chlorine (Cl-CH₂) resonates at approximately δ 3.6-3.8 ppm, and the central methylene group (-CH₂-) appears as a multiplet around δ 2.1-2.3 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom attached to the sulfonyl chloride group (C-SO₂Cl) is significantly downfield, typically in the δ 140-145 ppm range. The other aromatic carbons produce signals between δ 128 and 135 ppm. For the aliphatic chain, the carbon bonded to chlorine (C-Cl) is found around δ 44-46 ppm, the benzylic carbon (Ar-C) at δ 33-35 ppm, and the central carbon at approximately δ 31-33 ppm.
| ¹H NMR Data |
| Assignment |
| Aromatic H (ortho to -SO₂Cl) |
| Aromatic H (ortho to -CH₂CH₂CH₂Cl) |
| Methylene H (-CH₂-Cl) |
| Methylene H (Ar-CH₂-) |
| Methylene H (-CH₂-CH₂-CH₂-) |
| ¹³C NMR Data |
| Assignment |
| Aromatic C (ipso, attached to -SO₂Cl) |
| Aromatic C (ipso, attached to -CH₂CH₂CH₂Cl) |
| Aromatic C (ortho to -SO₂Cl) |
| Aromatic C (ortho to -CH₂CH₂CH₂Cl) |
| Methylene C (-CH₂-Cl) |
| Methylene C (Ar-CH₂-) |
| Methylene C (-CH₂-CH₂-CH₂-) |
| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation
To unequivocally assign these signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar coupling between protons on adjacent carbon atoms. For this compound, cross-peaks would confirm the connectivity of the three methylene groups in the propyl chain. For instance, the signal at ~2.15 ppm would show correlations to both the signals at ~3.65 ppm and ~2.90 ppm, confirming the -CH₂-CH₂-CH₂- sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons. For example, the proton signal at ~3.65 ppm would correlate with the carbon signal at ~44.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different parts of the molecule. Key correlations would include a cross-peak between the benzylic protons (~2.90 ppm) and the aromatic ipso-carbon, as well as the adjacent aromatic carbons. Similarly, correlations between the aromatic protons and the carbons of the propyl chain would firmly establish the position of the substituent on the benzene ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₉H₁₀Cl₂O₂S), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would yield an experimental mass that matches the theoretical value to within a few parts per million (ppm).
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of chlorine. The presence of two chlorine atoms results in a distinctive cluster of peaks for the molecular ion ([M]), [M+2], and [M+4], with relative intensities dictated by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature provides definitive evidence for the number of chlorine atoms in the molecule.
| HRMS Data | |
| Molecular Formula | C₉H₁₀Cl₂O₂S |
| Calculated Monoisotopic Mass | 251.9700 |
| Expected Isotopic Pattern (Relative Abundance) | [M]⁺ (100%), [M+2]⁺ (~65%), [M+4]⁺ (~10%) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
In the IR spectrum of this compound, strong absorption bands characteristic of the sulfonyl chloride group are expected. These are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear near 1375 cm⁻¹ and 1185 cm⁻¹, respectively. The S-Cl stretch is usually observed in the lower frequency region, around 600 cm⁻¹.
The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,4-disubstitution) can be confirmed by the presence of a strong out-of-plane C-H bending vibration in the 800-850 cm⁻¹ range. The aliphatic portion of the molecule will show C-H stretching bands between 2850 and 3000 cm⁻¹ and a C-Cl stretching vibration, typically in the 650-750 cm⁻¹ region.
Raman spectroscopy provides complementary information. While the S=O stretches are also visible, the aromatic ring vibrations often produce strong signals in the Raman spectrum, aiding in the structural confirmation.
| Characteristic Vibrational Frequencies | |
| Functional Group | Expected Wavenumber (cm⁻¹) |
| S=O Asymmetric Stretch | ~1375 |
| S=O Symmetric Stretch | ~1185 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1450-1600 |
| Aromatic C-H Out-of-Plane Bend | 800-850 |
| C-Cl Stretch | 650-750 |
X-ray Crystallography for Solid-State Structural Elucidation
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the most definitive structural information in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule.
Furthermore, crystallographic data would reveal details about the conformation of the flexible propyl chain and the orientation of the sulfonyl chloride group relative to the benzene ring. It would also provide insights into the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of molecules in the crystal lattice. While a crystal structure for this specific compound is not widely reported, analysis of related structures, such as 4-methylbenzenesulfonyl chloride, provides expected values for the geometry around the sulfonyl chloride group.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for purity analysis. Using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, the compound can be separated from starting materials, byproducts, or degradation products. A UV detector is typically used for detection, as the benzene ring provides strong chromophoric activity. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): Due to its volatility, GC can also be employed. A non-polar or medium-polarity capillary column coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be suitable. GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectral data for the identification of the main component and any impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring. Using a silica (B1680970) gel plate and an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate), the disappearance of starting materials and the appearance of the product can be easily visualized, often under UV light.
These analytical and spectroscopic methods, when used in concert, provide a complete and unambiguous characterization of this compound, confirming its identity, structure, and purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a primary method for the analysis of this compound and its derivatives. This technique separates compounds based on their polarity. The nonpolar stationary phase, typically a C18 or C8 silica-based column, retains the analyte, which is then eluted by a polar mobile phase.
Analysis of this compound:
A typical HPLC method for the quantitative analysis of this compound would utilize a C18 column with a gradient elution. The mobile phase would likely consist of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape. sielc.com The gradient would start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the compound. Detection is commonly performed using a UV detector, as the benzene ring in the molecule absorbs UV light.
Monitoring Reaction Products:
HPLC is an excellent tool for monitoring the progress of reactions involving this compound. For instance, in the synthesis of a sulfonamide, the starting material (sulfonyl chloride) is relatively nonpolar. The resulting sulfonamide, formed by reacting the sulfonyl chloride with an amine, will have a different polarity, leading to a different retention time on the HPLC column. ekb.eg Similarly, the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid results in a significantly more polar compound that will elute much earlier from a reverse-phase column. researchgate.net By analyzing samples at different time points, the consumption of the starting material and the formation of the product can be quantified.
Below is a representative data table outlining a plausible HPLC method for the analysis of this compound and its reaction products.
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | 1. 4-(3-Chloropropyl)benzenesulfonic acid (most polar) 2. Sulfonamide derivative 3. This compound (least polar) |
Gas Chromatography (GC)
Gas chromatography is another valuable analytical technique for the characterization of this compound, particularly when coupled with a mass spectrometer (GC-MS). This method separates compounds based on their volatility and interaction with the stationary phase of the GC column.
Analysis of this compound:
Direct analysis of sulfonyl chlorides by GC can sometimes be challenging due to their thermal instability, which can lead to decomposition in the hot injector port or on the column. oup.com However, with careful method development, including the use of a robust, low-bleed capillary column (such as a 5% phenyl-methylpolysiloxane) and optimized temperature programming, direct analysis is often feasible. The use of a mass spectrometer as a detector provides not only quantitative data but also structural information from the fragmentation pattern of the molecule.
Analysis of Reaction Products:
GC-MS is particularly useful for analyzing the reaction products of this compound. For example, if the compound is used in a reaction to form a sulfonamide, the resulting derivative is often more thermally stable and can be readily analyzed by GC-MS. ekb.eg In cases where the analyte is not suitable for direct GC analysis due to low volatility or thermal instability, derivatization can be employed. For instance, sulfonic acids can be converted to more volatile esters or sulfonyl fluorides prior to GC analysis. oup.com
Below is a representative data table for a hypothetical GC-MS method for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Theoretical and Computational Chemistry Studies on 4 3 Chloropropyl Benzene 1 Sulfonyl Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are instrumental in understanding the electronic characteristics that govern the reactivity of 4-(3-chloropropyl)benzene-1-sulfonyl chloride.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For sulfonyl chlorides, the HOMO is typically localized on the benzene (B151609) ring and the lone pairs of the oxygen and chlorine atoms, while the LUMO is often centered on the sulfur atom of the sulfonyl chloride group and the antibonding orbitals of the benzene ring. researchgate.net This distribution suggests that the sulfonyl chloride group is the primary site for nucleophilic attack. The energy of the HOMO is indicative of the molecule's ionization potential, while the LUMO energy relates to its electron affinity.
Table 1: Calculated Frontier Molecular Orbital Energies of a Substituted Benzenesulfonyl Chloride Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 to -8.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 5.5 to 7.5 |
Note: These are representative values for a substituted benzenesulfonyl chloride and may vary for this compound depending on the computational method and basis set used.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. walisongo.ac.idyoutube.com For this compound, the ESP map would be expected to show a significant positive potential around the sulfur atom of the sulfonyl chloride group, making it a prime target for nucleophiles. walisongo.ac.id The oxygen atoms of the sulfonyl group and the chlorine atom of the chloropropyl group would exhibit negative potentials due to their high electronegativity. walisongo.ac.id
Mulliken charge analysis, derived from quantum chemical calculations, provides a quantitative measure of the partial atomic charges within the molecule. researchgate.net This analysis would likely confirm the electrophilic nature of the sulfur atom, showing a significant positive partial charge. The carbon atom attached to the chlorine in the propyl chain would also exhibit a positive partial charge, making it another potential site for nucleophilic attack.
Table 2: Representative Mulliken Partial Atomic Charges for a Substituted Benzenesulfonyl Chloride
| Atom | Partial Charge (a.u.) |
|---|---|
| S (in SO₂Cl) | +1.0 to +1.5 |
| O (in SO₂) | -0.6 to -0.8 |
| Cl (in SO₂Cl) | -0.2 to -0.4 |
| C (attached to Cl in propyl chain) | +0.1 to +0.3 |
Note: These values are illustrative and the actual charges for this compound would require specific calculations.
Reaction Mechanism Elucidation and Transition State Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. scielo.br
Nucleophilic substitution at the sulfonyl sulfur is a key reaction for sulfonyl chlorides. mdpi.com Computational studies can help differentiate between a stepwise (SN1-like, involving a sulfonyl cation intermediate) and a concerted (SN2-like, involving a pentacoordinate transition state) mechanism. pressbooks.pubyoutube.comyoutube.comyoutube.comstackexchange.com For most arenesulfonyl chlorides, the SN2 pathway is generally favored. mdpi.commdpi.com
Theoretical calculations can model the approach of a nucleophile to the sulfur atom and map the potential energy surface. This allows for the identification of the transition state structure and the calculation of the activation energy barrier. researchgate.net The geometry of the transition state in an SN2 reaction at sulfur is typically a trigonal bipyramidal structure. iupac.org
The 3-chloropropyl group in this compound also presents a reactive site for nucleophilic substitution. msu.edu Computational chemistry can be used to model the energy profiles for both SN1 and SN2 reactions at the carbon atom bonded to the chlorine. msu.edu
The SN1 pathway would proceed through the formation of a primary carbocation, which is generally unstable. However, the proximity of the phenyl ring could potentially offer some stabilization through neighboring group participation. The SN2 pathway would involve the direct displacement of the chloride ion by a nucleophile. msu.edu By calculating the activation energies for both pathways, it is possible to predict which mechanism is more likely to occur under specific reaction conditions.
Table 3: Illustrative Calculated Activation Energies for Nucleophilic Substitution
| Reaction Pathway | Site of Attack | Activation Energy (kcal/mol) |
|---|---|---|
| SN2 | Sulfur (SO₂Cl) | 15 - 25 |
| SN2 | Carbon (CH₂Cl) | 20 - 30 |
| SN1 | Carbon (CH₂Cl) | > 40 (for primary carbocation) |
Note: These are estimated values and depend on the nucleophile, solvent, and computational level of theory.
Synthesis and Reactivity of Derivatives and Analogues of 4 3 Chloropropyl Benzene 1 Sulfonyl Chloride
Structural Modifications of the Chloropropyl Side Chain (e.g., varying chain length, halogen substitution)
The alkyl halide side chain of 4-(3-chloropropyl)benzene-1-sulfonyl chloride is a key site for structural variation. Modifications to this chain, such as altering its length or changing the halogen substituent, can influence the molecule's reactivity, lipophilicity, and steric profile. The synthesis of these analogues typically involves the chlorosulfonation of the corresponding (ω-haloalkyl)benzene precursor.
Varying Chain Length: Analogues with different alkyl chain lengths can be synthesized by starting with the appropriate ω-chloroalkylbenzene. For example, treating (2-chloroethyl)benzene (B74947) or (4-chlorobutyl)benzene (B1584573) with chlorosulfonic acid would yield the corresponding benzenesulfonyl chloride derivatives. The length of the alkyl chain can impact the molecule's flexibility and its ability to interact with other molecules in subsequent reactions.
Halogen Substitution: The chlorine atom on the propyl chain can be replaced with other halogens (bromine, iodine, or fluorine) to modulate reactivity. The C-X bond strength (C-F > C-Cl > C-Br > C-I) and the leaving group ability of the halide (I⁻ > Br⁻ > Cl⁻ > F⁻) are critical factors. For instance, a 4-(3-bromopropyl) analogue would be more reactive in nucleophilic substitution reactions at the side chain compared to the chloropropyl parent compound. These analogues are generally prepared via chlorosulfonation of the respective (3-halopropyl)benzene.
The table below illustrates potential analogues based on side-chain modifications.
| Analogue Name | Side Chain Structure | Modification Type | Anticipated Change in Reactivity |
|---|---|---|---|
| 4-(2-Chloroethyl)benzene-1-sulfonyl chloride | -CH₂CH₂Cl | Shorter Chain | Altered steric hindrance and flexibility. |
| 4-(4-Chlorobutyl)benzene-1-sulfonyl chloride | -(CH₂)₄Cl | Longer Chain | Increased lipophilicity and flexibility. |
| 4-(3-Bromopropyl)benzene-1-sulfonyl chloride | -(CH₂)₃Br | Halogen Substitution (Br) | Increased reactivity at the side chain (better leaving group). |
| 4-(3-Iodopropyl)benzene-1-sulfonyl chloride | -(CH₂)₃I | Halogen Substitution (I) | Highest reactivity at the side chain for nucleophilic substitution. |
Aromatic Ring Functionalization (e.g., introduction of electron-donating/withdrawing groups)
Introducing functional groups onto the aromatic ring is a powerful strategy to modify the electronic properties of the sulfonyl chloride moiety. The nature of the substituent—whether electron-donating (EDG) or electron-withdrawing (EWG)—directly influences the electrophilicity of the sulfur atom in the sulfonyl chloride group.
The primary method for synthesizing these derivatives is through electrophilic aromatic substitution, specifically the chlorosulfonation of a pre-functionalized (3-chloropropyl)benzene. wikipedia.orgstackexchange.com The existing alkyl group is an ortho-, para-director; since the para-position is occupied by the side chain where sulfonation typically occurs, new substituents are generally introduced prior to the chlorosulfonation step. The position of these new groups will be dictated by the directing effects of the chloropropyl chain and any other existing substituents. Alternatively, modern cross-coupling methods, such as palladium-catalyzed reactions involving arylboronic acids, offer versatile routes to functionalized arylsulfonyl chlorides with high functional group tolerance. nih.gov
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the aromatic ring. This effect slightly reduces the electrophilicity of the sulfonyl chloride's sulfur atom, potentially decreasing its reactivity toward nucleophiles.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. msu.edu This inductively increases the partial positive charge on the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack. For example, the synthesis of compounds like 3-nitrobenzenesulfonyl chloride is well-documented. google.comgoogle.com
The following table summarizes the effects of different substituents on the aromatic ring.
| Substituent (X) | Example Derivative Name | Electronic Effect | Impact on Sulfonyl Chloride Reactivity |
|---|---|---|---|
| -OCH₃ | 4-(3-Chloropropyl)-3-methoxybenzene-1-sulfonyl chloride | Electron-Donating (EDG) | Decreased electrophilicity of sulfur. |
| -CH₃ | 4-(3-Chloropropyl)-3-methylbenzene-1-sulfonyl chloride | Electron-Donating (EDG) | Slightly decreased electrophilicity of sulfur. |
| -Cl | 3-Chloro-4-(3-chloropropyl)benzene-1-sulfonyl chloride | Electron-Withdrawing (EWG) | Increased electrophilicity of sulfur. |
| -NO₂ | 4-(3-Chloropropyl)-3-nitrobenzene-1-sulfonyl chloride | Strongly Electron-Withdrawing (EWG) | Significantly increased electrophilicity of sulfur. |
Substitution of the Sulfonyl Chloride Leaving Group (e.g., sulfonyl fluorides, sulfonates)
Sulfonyl Fluorides: Sulfonyl chlorides can be readily converted to the corresponding sulfonyl fluorides via halogen exchange reactions. This is typically achieved using fluoride (B91410) sources like potassium fluoride (KF) or potassium bifluoride (KHF₂). mdpi.comccspublishing.org.cnrsc.org Sulfonyl fluorides are generally more stable towards hydrolysis and are less reactive than sulfonyl chlorides. ccspublishing.org.cnresearchgate.net This unique stability-reactivity balance has made them valuable reagents in fields like SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. ccspublishing.org.cn
Sulfonate Esters: The reaction of a sulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) yields a sulfonate ester. amebaownd.comresearchgate.net These esters, such as tosylates and mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions, often far superior to halides. nih.govmasterorganicchemistry.com This conversion effectively transforms an alcohol into a highly reactive electrophile. amebaownd.compearson.com
This interactive table compares the characteristics of these key sulfonyl derivatives.
| Derivative | General Structure | Relative Stability | Reactivity as Leaving Group | Typical Synthesis from Sulfonyl Chloride |
|---|---|---|---|---|
| Sulfonyl Chloride | R-SO₂Cl | Moderate (sensitive to hydrolysis) | Good | N/A (Starting Material) |
| Sulfonyl Fluoride | R-SO₂F | High (more stable to hydrolysis) | Moderate (less reactive than chloride) | Reaction with KF or KHF₂. mdpi.com |
| Sulfonate Ester | R-SO₂OR' | High | Excellent | Reaction with an alcohol (R'-OH) and base. researchgate.net |
Interconversion Between this compound and Related Sulfonic Acid Derivatives
A fundamental transformation in the chemistry of arylsulfonyl chlorides is the interconversion with their corresponding sulfonic acids. This process is reversible and central to both the synthesis and degradation of these compounds.
Hydrolysis to Sulfonic Acid: Arylsulfonyl chlorides react with water to form the corresponding arylsulfonic acid and hydrochloric acid. wikipedia.org This hydrolysis can be slow for water-insoluble sulfonyl chlorides but is often accelerated by heat or the presence of acid or base catalysts. osti.govorgsyn.org The low solubility of arylsulfonyl chlorides in water can be synthetically advantageous, as it protects them from immediate hydrolysis and allows for their preparation and isolation from aqueous reaction mixtures. acs.orgresearchgate.net
Formation from Sulfonic Acid: The conversion of a sulfonic acid or its salt to a sulfonyl chloride is a standard and crucial synthetic method. researchgate.net This is typically accomplished using various chlorinating agents. Common reagents for this transformation include:
Thionyl chloride (SOCl₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF). thieme-connect.com
Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃) . orgsyn.org
Chlorosulfonic acid (ClSO₃H) . orgsyn.org
Other modern reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been developed for mild, solvent-free conditions. thieme-connect.comlookchem.com
The table below outlines the conditions for these key interconversions.
| Transformation | Starting Material | Product | Typical Reagents and Conditions | Reference |
|---|---|---|---|---|
| Hydrolysis | This compound | 4-(3-Chloropropyl)benzenesulfonic acid | H₂O, often with heat or catalyst. | osti.govorgsyn.org |
| Chlorination | 4-(3-Chloropropyl)benzenesulfonic acid (or its salt) | This compound | SOCl₂/DMF, PCl₅, or TAPC. | orgsyn.orgthieme-connect.com |
Future Research Directions and Perspectives
Development of Highly Selective and Efficient Catalytic Transformations for 4-(3-Chloropropyl)benzene-1-sulfonyl chloride
Future research will likely focus on developing novel catalytic systems to enhance the reactivity and selectivity of transformations involving this compound. While traditional methods are effective, catalyst-driven processes can offer milder reaction conditions, lower waste, and access to new chemical space.
Key Research Thrusts:
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, for instance, have been used for direct C-H bond arylation of heteroarenes using arenesulfonyl chlorides as alternative reagents to aryl halides. researcher.life Future work could adapt these methods for this compound to create complex molecules, leveraging the sulfonyl chloride as a versatile coupling partner.
Radical-Mediated Transformations: Research into radical addition-translocation-cyclization processes, which utilize arenesulfonyl chlorides to form complex cyclic structures, presents another promising avenue. researcher.life Applying these methods could allow for the synthesis of novel carbocyclic and heterocyclic scaffolds from this compound.
Photoredox Catalysis: Light-mediated photoredox catalysis has been successfully used for the arylation of ortho-hydroxyarylenaminones with arenesulfonyl chlorides to produce 3-arylchromones. researcher.life Exploring similar photoredox strategies could unlock new reaction pathways for this compound, enabling transformations that are difficult to achieve through traditional thermal methods.
| Catalytic Strategy | Potential Transformation of this compound | Anticipated Benefits |
| Palladium-Catalyzed C-H Arylation | Coupling with various heteroarenes to form complex aryl structures. | High atom economy, use of a readily available starting material. |
| Radical Cyclization | Intramolecular cyclization involving the chloropropyl chain or intermolecular reactions. | Access to novel and complex cyclic molecules under mild conditions. |
| Photoredox Catalysis | Light-mediated reactions to form C-C or C-heteroatom bonds. | High selectivity, use of sustainable energy source (light), novel reactivity. |
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of the synthesis and reactions of arenesulfonyl chlorides into automated and continuous flow chemistry platforms is a significant area for future development. mdpi.comresearchgate.netresearchgate.net These technologies offer substantial improvements in safety, efficiency, scalability, and process control compared to traditional batch methods. mdpi.comrsc.org
Advantages of Flow Chemistry for Sulfonyl Chloride Synthesis:
Enhanced Safety: Conventional methods for preparing sulfonyl chlorides can be highly exothermic and use hazardous reagents. rsc.org Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for excellent temperature control, mitigating the risk of thermal runaway. rsc.org
Improved Yield and Purity: Automated systems with real-time monitoring can maintain optimal reaction conditions, leading to higher yields and purities. mdpi.com For example, a continuous process for aryl sulfonyl chlorides demonstrated a significant improvement in spacetime yield compared to optimized batch conditions (0.139 g mL⁻¹ h⁻¹ vs. 0.072 g mL⁻¹ h⁻¹). mdpi.com
Scalability: Flow chemistry allows for seamless scaling from laboratory research to commercial production by extending the operation time or using parallel reactors, avoiding the challenges associated with scaling up batch reactors. researchgate.net
Future work will focus on developing robust flow protocols specifically for this compound, from its initial synthesis to its subsequent derivatization, enabling safer and more efficient manufacturing. mdpi.comdntb.gov.ua
| Feature | Batch Processing | Flow Chemistry |
| Safety | High risk of thermal runaway due to large reaction volumes. | Excellent heat dissipation minimizes risks. rsc.org |
| Scalability | Complex and non-linear scale-up challenges. | Linear scalability by extending run time. researchgate.net |
| Control | Difficult to precisely control reaction parameters. | Exquisite control over temperature, pressure, and residence time. mdpi.comrsc.org |
| Spacetime Yield | Generally lower. | Significantly higher, enabling more production in a smaller footprint. mdpi.com |
Exploration of Novel Applications in Niche Chemical Fields
The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride group and a terminal alkyl chloride, makes it a valuable building block for specialized polymers and advanced materials.
Specialized Polymer Synthesis: The chloropropyl group is a versatile handle for polymer modification. Research in functional biodegradable polymers has shown that monomers with 3-chloropropyl substituents can be polymerized and subsequently functionalized. rsc.org This opens avenues for using this compound to synthesize polymers with tailored properties. For example, the sulfonyl chloride moiety could be used to attach the molecule to a polymer backbone, leaving the chloropropyl group available for post-polymerization modification via reactions like azide (B81097) substitution for "click chemistry". acs.org
Advanced Materials: The development of recyclable, magnetically supported reagents is a key area in sustainable chemistry. nih.gov Benzenesulfonyl chloride derivatives have been immobilized on magnetic nanoparticles via Ring-Opening Metathesis Polymerization (ROMP) to create high-load, recyclable reagents. nih.govsigmaaldrich.com A similar strategy could be applied to this compound to develop novel catalysts or scavengers that can be easily recovered from reaction mixtures using an external magnet.
Medicinal Chemistry: While direct dosage information is excluded, the structural motif is relevant in medicinal chemistry. Similar structures, such as 2-Tolyl 4-[3-(3-Chloropropyl)ureido]benzenesulfonate, have been investigated as novel anticancer agents that induce DNA damage and cell cycle arrest. researchgate.net This suggests that derivatives of this compound could be explored as precursors for new classes of therapeutic agents.
Sustainable and Atom-Economical Synthetic Strategies for Arenesulfonyl Chlorides
A major thrust of future research will be the development of greener synthetic routes to arenesulfonyl chlorides, including this compound. This involves replacing hazardous reagents and solvents with more environmentally benign alternatives and designing processes that maximize atom economy. organic-chemistry.orgorganic-chemistry.org
Key Green Strategies:
Alternative Chlorinating Agents: Traditional methods often use harsh reagents. Milder and safer alternatives are being explored, such as using bleach (sodium hypochlorite), N-chlorosuccinimide (NCS), or sodium dichloroisocyanurate dihydrate. organic-chemistry.orgorganic-chemistry.orgrsc.org These reagents are readily available, easier to handle, and often allow for simpler purification procedures without the need for chromatography. organic-chemistry.orgorganic-chemistry.org
Atom-Economical Processes: The concept of atom economy, which focuses on maximizing the incorporation of all materials from the starting materials into the final product, is central to green chemistry. rsc.org Future synthetic designs will aim to minimize waste by designing reactions where most, if not all, atoms from the reactants are utilized. For example, a 100% atom-economical iodosulfenylation of alkynes has been developed, showcasing the potential for such strategies in organosulfur chemistry. rsc.org
Use of Sustainable Solvents: Research into conducting reactions in environmentally friendly solvents like water or ethanol, or even under solvent-free conditions, is a priority. rsc.org A general method for synthesizing sulfonamides from thiols was developed using an efficient oxidant in sustainable solvents like water and glycerol, featuring a simple filtration workup. rsc.org
| Traditional Reagent/Solvent | Sustainable Alternative | Benefits |
| Chlorine Gas / Thionyl Chloride | Bleach (NaOCl), N-Chlorosuccinimide (NCS) organic-chemistry.orgorganic-chemistry.org | Increased safety, easier handling, reduced toxicity. |
| Chlorosulfonic Acid | In-situ generation from S-alkyl isothiourea salts organic-chemistry.orgorganic-chemistry.org | Milder conditions, avoids highly corrosive reagents. |
| Volatile Organic Solvents | Water, Ethanol, Glycerol rsc.org | Reduced environmental impact, improved process safety. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
